molecular formula C22H15Cl2N3O3S B11646549 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide

Cat. No.: B11646549
M. Wt: 472.3 g/mol
InChI Key: UBTPSYBEXJFBRA-UHFFFAOYSA-N
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Description

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a methoxyphenyl group, and a dichlorobenzoyl thiourea structure

Properties

Molecular Formula

C22H15Cl2N3O3S

Molecular Weight

472.3 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H15Cl2N3O3S/c1-29-18-9-6-12(21-25-16-4-2-3-5-19(16)30-21)10-17(18)26-22(31)27-20(28)14-8-7-13(23)11-15(14)24/h2-11H,1H3,(H2,26,27,28,31)

InChI Key

UBTPSYBEXJFBRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole core. Benzoxazole derivatives can be synthesized using 2-aminophenol and aldehydes under reflux conditions with various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The methoxyphenyl group is introduced through electrophilic substitution reactions, and the dichlorobenzoyl thiourea moiety is formed by reacting the intermediate with appropriate thiourea derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole or methoxyphenyl moieties.

Scientific Research Applications

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and dichlorobenzoyl thiourea groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA is unique due to its combination of a benzoxazole core with methoxyphenyl and dichlorobenzoyl thiourea groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

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